Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutyl group, a thiazole ring, and an azetidine moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
It contains athiazole ring, which is a common structural feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Formation: The azetidine ring can be formed by cyclization reactions involving β-amino alcohols or β-amino acids.
Coupling Reactions: The final step involves coupling the thiazole and azetidine moieties with the cyclobutyl group through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)propanone
- Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)butanone
Uniqueness
Cyclobutyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclobutyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c14-10(8-2-1-3-8)13-6-9(7-13)15-11-12-4-5-16-11/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOMISTVIIQQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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